6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid
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Overview
Description
6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid is a heterocyclic compound with a quinazoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by chlorination . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride . The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid has been widely studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2-carboxylic acid: Lacks the chlorine substituent but shares the core structure.
4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: Similar structure but without the chlorine atom.
6-chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: Very similar structure with slight variations in the oxidation state.
Uniqueness
6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid is unique due to its specific chlorine substitution, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its therapeutic potential .
Properties
Molecular Formula |
C9H5ClN2O3 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
6-chloro-4-oxo-6H-quinazoline-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-4H,(H,14,15) |
InChI Key |
FKTWZCZYHISRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC(=O)C2=CC1Cl)C(=O)O |
Origin of Product |
United States |
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